![molecular formula C12H15ClFN B11778417 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes a fluorophenyl group and an azabicyclo moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzene derivative reacts with the bicyclic amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of high-energy density compounds and other specialized materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The azabicyclo moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring.
2-Azabicyclo[2.2.1]heptanes: These compounds contain an azabicyclo moiety but may have different substituents or functional groups.
Uniqueness
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c13-11-4-2-1-3-10(11)12-5-9(6-12)7-14-8-12;/h1-4,9,14H,5-8H2;1H |
InChI Key |
UOUDHNOYVDWUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CNC2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)


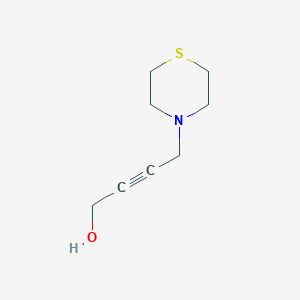
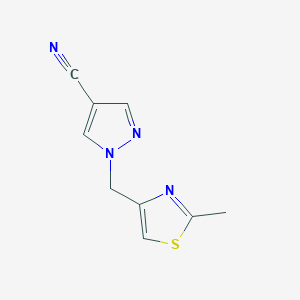

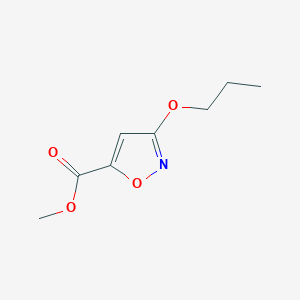
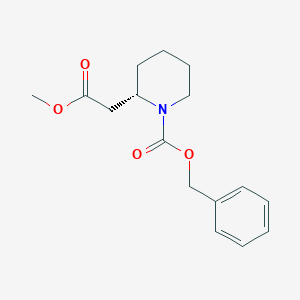
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)
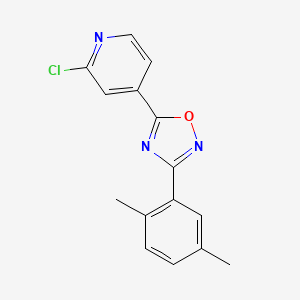

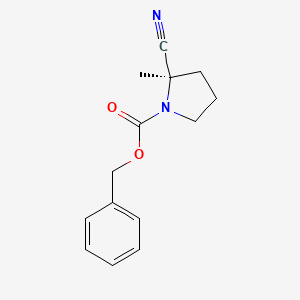
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde](/img/structure/B11778409.png)
